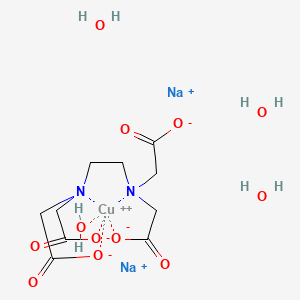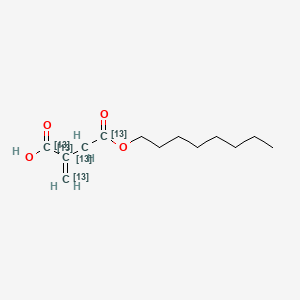
PROTAC IRAK4 degrader-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC IRAK4 degrader-8 is a proteolysis targeting chimera (PROTAC) designed to target and degrade interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant potential in treating autoimmune diseases and inflammatory conditions by selectively degrading IRAK4, a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-8 involves the conjugation of a ligand that binds to IRAK4 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components (IRAK4 ligand, E3 ligase ligand, and linker) followed by their conjugation under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC IRAK4 degrader-8 primarily undergoes substitution reactions during its synthesis. The compound is designed to facilitate the ubiquitination and subsequent proteasomal degradation of IRAK4.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include DMSO, PEG300, and Tween 80. The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and linker .
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome. This degradation effectively reduces the levels of IRAK4 in the cell, thereby attenuating the inflammatory response .
Wissenschaftliche Forschungsanwendungen
PROTAC IRAK4 degrader-8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of specific proteins and the effects of protein knockdown on cellular processes.
Wirkmechanismus
PROTAC IRAK4 degrader-8 exerts its effects by recruiting an E3 ubiquitin ligase to IRAK4, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This degradation disrupts the TLR and IL-1R signaling pathways, reducing the production of pro-inflammatory cytokines and chemokines . The molecular targets involved include IRAK4, E3 ubiquitin ligase, and the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
IRAK4-IN-24: A potent IRAK4 inhibitor used in research on inflammatory and autoimmune disorders.
IRAK4-IN-27: Demonstrates high potency and selectivity in inhibiting IRAK4, used in diffuse large B-cell lymphoma research.
Uniqueness
PROTAC IRAK4 degrader-8 is unique due to its high selectivity and potency in degrading IRAK4, leading to superior anti-inflammatory effects compared to small molecule inhibitors. Its ability to induce the degradation of IRAK4 rather than merely inhibiting its activity provides a more effective approach to attenuating inflammatory responses .
Eigenschaften
Molekularformel |
C43H50ClF2N11O5 |
|---|---|
Molekulargewicht |
874.4 g/mol |
IUPAC-Name |
N-[1-[4-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]methyl]cyclohexyl]-3-(difluoromethyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C43H50ClF2N11O5/c44-32-6-3-27(19-34(32)54-13-8-36(58)50-42(54)61)41(60)53-17-11-43(12-18-53)9-15-52(16-10-43)22-26-1-4-28(5-2-26)57-24-33(37(51-57)38(45)46)48-40(59)31-21-47-56-14-7-35(49-39(31)56)55-23-30-20-29(55)25-62-30/h3,6-7,14,19,21,24,26,28-30,38H,1-2,4-5,8-13,15-18,20,22-23,25H2,(H,48,59)(H,50,58,61)/t26?,28?,29-,30-/m1/s1 |
InChI-Schlüssel |
RGQCBKDSLKTVFN-URTKFSOYSA-N |
Isomerische SMILES |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
Kanonische SMILES |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


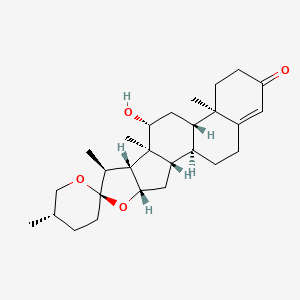
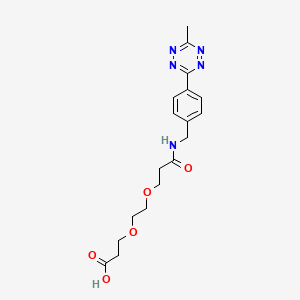
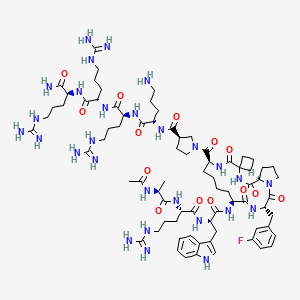
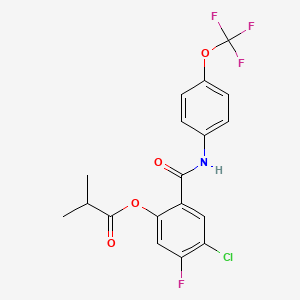
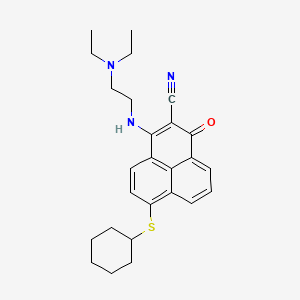
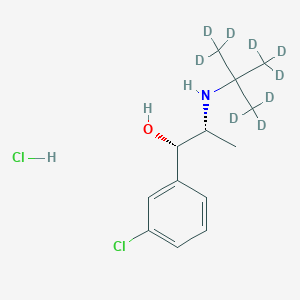
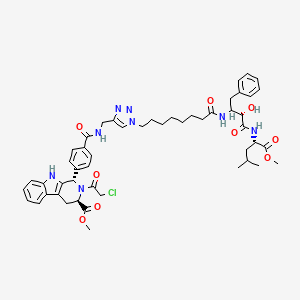

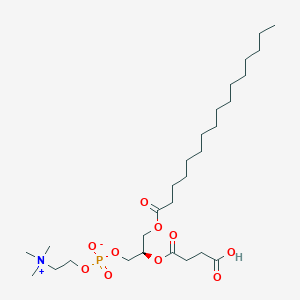
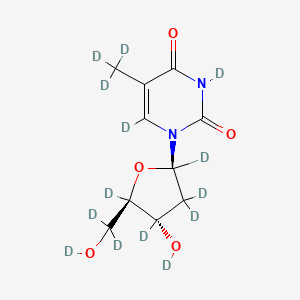
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
